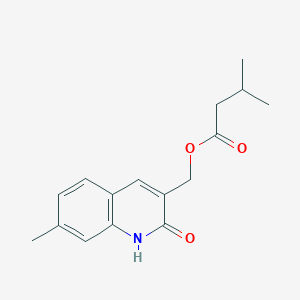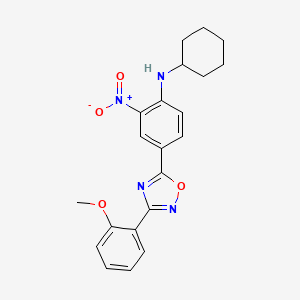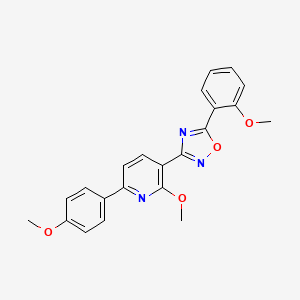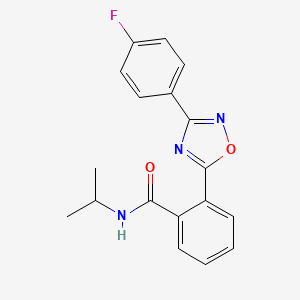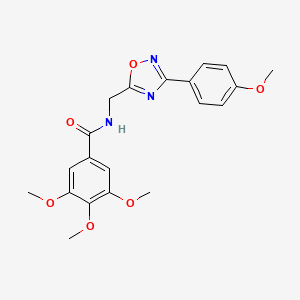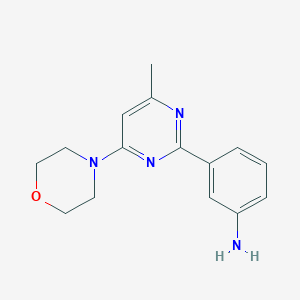
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. The compound is also known as MMPI or TAK-165 and belongs to the class of tyrosine kinase inhibitors.
作用機序
The mechanism of action of MMPI involves the inhibition of tyrosine kinase activity. Tyrosine kinase is an enzyme that plays a crucial role in cell signaling and proliferation. MMPI binds to the ATP-binding site of tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
MMPI has several biochemical and physiological effects. In vitro studies have shown that MMPI inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMPI also inhibits the migration and invasion of cancer cells. In vivo studies have shown that MMPI inhibits tumor growth and metastasis in animal models. MMPI has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
The advantages of using MMPI in lab experiments include its specificity for tyrosine kinase inhibition, its ability to inhibit multiple signaling pathways, and its potential as a therapeutic agent for cancer treatment. The limitations of using MMPI in lab experiments include its low solubility in water, its toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for MMPI research. One direction is to optimize the synthesis method of MMPI to improve its yield and purity. Another direction is to investigate the efficacy of MMPI in combination with other tyrosine kinase inhibitors and chemotherapeutic agents. Additionally, the role of MMPI in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders, can be explored. Finally, the development of MMPI analogs with improved pharmacokinetic properties and reduced toxicity can be pursued.
Conclusion
In conclusion, 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a promising pharmaceutical agent with potential applications in cancer treatment. The synthesis of MMPI is a complex process that requires expertise in organic chemistry. MMPI inhibits tyrosine kinase activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis. MMPI has advantages and limitations for lab experiments, and several future directions for research can be pursued.
合成法
The synthesis of 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline involves several steps. The first step involves the reaction of 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine with sodium azide to produce 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine. The second step involves the reaction of 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine with 3-aminophenol to produce 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline. The synthesis of MMPI is a complex process that requires expertise in organic chemistry.
科学的研究の応用
The primary scientific research application of MMPI is in the field of cancer research. MMPI is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are overexpressed in various cancers, including breast, lung, and colon cancer. MMPI has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(19-5-7-20-8-6-19)18-15(17-11)12-3-2-4-13(16)10-12/h2-4,9-10H,5-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKQWXLXSCJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

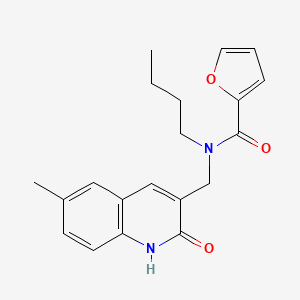

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

